molecular formula C3H4F2KO2S B12309959 Difluoromethylthioacetic acid potassium salt

Difluoromethylthioacetic acid potassium salt

Cat. No.: B12309959
M. Wt: 181.23 g/mol
InChI Key: WCXGTFSXNVYQJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoromethylthioacetic acid potassium salt is typically synthesized through a multi-step reaction process. One common method involves the gradual addition of difluoromethylthio sodium fluoride, acetic acid, and potassium hydroxide in a controlled reaction environment[2][2]. The reaction conditions must be carefully monitored to ensure the quality and yield of the product[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high purity and yield[2][2].

Chemical Reactions Analysis

Types of Reactions: Difluoromethylthioacetic acid potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

Chemistry: Difluoromethylthioacetic acid potassium salt is widely used as a reagent in organic synthesis, particularly in the preparation of oxacephem antibiotics . It also serves as a catalyst or intermediate in various organic reactions, such as the synthesis of aromatic compounds and the formation of carbon-sulfur bonds[2][2].

Biology and Medicine: In biological and medical research, this compound is used to study the mechanisms of action of oxacephem antibiotics and other related compounds . It is also employed in the development of new pharmaceuticals and therapeutic agents .

Industry: In industrial applications, this compound is used as a reaction initiator for certain polymers and as a catalyst in various chemical processes[2][2].

Properties

Molecular Formula

C3H4F2KO2S

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C3H4F2O2S.K/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);

InChI Key

WCXGTFSXNVYQJS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SC(F)F.[K]

Origin of Product

United States

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